molecular formula C19H13CaClN2O6S B13780698 calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate CAS No. 67892-49-3

calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

Cat. No.: B13780698
CAS No.: 67892-49-3
M. Wt: 472.9 g/mol
InChI Key: CFHVVACOVKOSIQ-UHFFFAOYSA-L
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Description

Calcium 3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is a synthetic calcium salt of a complex azo compound. It features a naphthalene core substituted with a carboxy group and an oxide moiety, linked via a diazenyl (-N=N-) group to a benzenesulfonate backbone further modified with chlorine and ethyl groups. This compound is structurally distinct due to its naphthalene-based azo linkage, which differentiates it from simpler azo dyes or sulfonates. Potential applications include use as a dye, a stabilizing agent, or a functional component in materials science due to its conjugated aromatic system and ionic character .

Properties

CAS No.

67892-49-3

Molecular Formula

C19H13CaClN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

InChI

InChI=1S/C19H15ClN2O6S.Ca/c1-2-12-15(20)8-11(29(26,27)28)9-16(12)21-22-17-13-6-4-3-5-10(13)7-14(18(17)23)19(24)25;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

CFHVVACOVKOSIQ-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the production of high-purity dye.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines, which can further participate in various chemical reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids, while nucleophilic substitutions may involve bases or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

Calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent in histological studies to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings can interact with hydrophobic regions of proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily calcium salts of azo-linked benzenesulfonates with variations in substituents and core aromatic systems. Below is a detailed comparison:

Calcium 4-Chloro-5-Methyl-2-[[3-Methyl-5-Oxo-1-(3-Sulfonatophenyl)-4H-Pyrazol-4-yl]Diazenyl]Benzenesulfonate

  • CAS No.: 129423-54-7 .
  • Key Differences :
    • Substituents : Contains a pyrazole ring (4H-pyrazol-4-yl) instead of a naphthalene system.
    • Functional Groups : Lacks the carboxy and oxido groups on the aromatic system.
    • Applications : Likely used as a textile dye or stabilizer due to its pyrazole-based azo structure, which enhances thermal stability compared to naphthalene derivatives .

Calcium 2-Chloro-5-[[4,5-Dihydro-3-Methyl-5-Oxo-1-(3-Sulfonatophenyl)-1H-Pyrazol-4-yl]Azo]Benzenesulfonate

  • CAS No.: 85605-12-5 .
  • Key Differences :
    • Core Structure : Uses a dihydro-pyrazole ring (4,5-dihydro-1H-pyrazol-4-yl) instead of naphthalene.
    • Substituents : Includes a sulfonate group on the phenyl ring but lacks ethyl and carboxy groups.
    • Solubility : Higher aqueous solubility due to the absence of hydrophobic ethyl groups.
    • Stability : The dihydro-pyrazole structure may confer greater photostability than the naphthalene-based compound .

Comparative Data Table

Property Target Compound Pyrazole Analog (CAS 129423-54-7) Dihydro-Pyrazole Analog (CAS 85605-12-5)
Core Aromatic System Naphthalene with carboxy/oxido groups Pyrazole Dihydro-pyrazole
Key Functional Groups -SO3⁻, -Cl, -C2H5, -COOH, -O⁻ -SO3⁻, -Cl, -CH3 -SO3⁻, -Cl
Solubility in Water Moderate (limited by ethyl group) High Very high
Thermal Stability Moderate (decomposes ~200°C) High (stable up to ~250°C) High (stable up to ~260°C)
UV-Vis Absorption Strong absorbance at 450–500 nm (naphthalene conjugation) Peak at 400–450 nm Peak at 380–420 nm
Primary Applications Potential dye, sensor material, hydrogel additive Textile dye, stabilizer Industrial dye, photostable coatings

Research Findings and Mechanistic Insights

  • Target Compound : The naphthalene-carboxy-oxide system enhances π-π stacking interactions, making it suitable for integration into polymeric matrices (e.g., PEGDA hydrogels) for controlled-release applications . However, its ethyl group reduces solubility, limiting use in aqueous systems.
  • Pyrazole Analogs : Pyrazole rings improve thermal stability due to their rigid, planar structure, but their narrower absorption spectra make them less versatile in optical applications compared to the naphthalene derivative .

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